molecular formula C4H11NO2 B6167006 (3S)-4-aminobutane-1,3-diol CAS No. 637343-51-2

(3S)-4-aminobutane-1,3-diol

Cat. No.: B6167006
CAS No.: 637343-51-2
M. Wt: 105.1
InChI Key:
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Description

(3S)-4-aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-aminobutane-1,3-diol typically involves the reduction of a precursor compound. One common method is the reduction of (3S)-4-nitrobutane-1,3-diol using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-aminobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

(3S)-4-aminobutane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-aminobutane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in various biochemical reactions, such as phosphorylation and glycosylation, which are essential for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-aminobutane-1,3-diol: The enantiomer of (3S)-4-aminobutane-1,3-diol, which has a different three-dimensional arrangement.

    4-aminobutane-1,3-diol: The racemic mixture containing both (3S) and (3R) enantiomers.

    2-amino-1,3-propanediol: A structurally similar compound with a different arrangement of the amino and hydroxyl groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different biological activities and properties compared to its enantiomer or racemic mixture. This specificity makes it valuable in research and industrial applications where chirality plays a crucial role.

Properties

CAS No.

637343-51-2

Molecular Formula

C4H11NO2

Molecular Weight

105.1

Purity

95

Origin of Product

United States

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